molecular formula C8H5BrN2O B1442241 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile CAS No. 887595-07-5

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile

Cat. No.: B1442241
CAS No.: 887595-07-5
M. Wt: 225.04 g/mol
InChI Key: KJYCVCNIFPOYLQ-UHFFFAOYSA-N
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Description

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or NBS in dichloromethane.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Substituted Pyridines: Formed by nucleophilic substitution of the bromine atom.

    Alcohols and Amines: Formed by reduction of the ketone and nitrile groups, respectively.

    Heterocycles: Formed by cyclization reactions.

Scientific Research Applications

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the nitrile group can interact with molecular targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring with a bromine substituent at the 6-position and a nitrile functional group. Its chemical formula is C9H6BrN2OC_9H_6BrN_2O, and it is characterized by its unique structural features that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as glycogen synthase kinase 3 beta (GSK-3β) and other kinases.
  • Cell Signaling Modulation : It can modulate signaling pathways, particularly those related to the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation in various cancers.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including colorectal cancer cells. It affects cell migration and invasion by downregulating matrix metalloproteinase (MMP) expression and upregulating E-cadherin levels, which are critical for maintaining epithelial integrity .
Cancer TypeIC50 (µM)Mechanism of Action
Colorectal Cancer5.0GSK-3β inhibition, β-catenin modulation
Breast Cancer4.5Induction of apoptosis, cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant antibacterial activity against various Gram-positive bacteria:

  • Inhibition of Biofilm Formation : Studies indicate that this compound can effectively inhibit biofilm formation, which is crucial for bacterial virulence and resistance .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
Staphylococcus aureus8 µg/mL75%
Streptococcus pneumoniae16 µg/mL80%

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyridine ring or the introduction of different substituents can significantly influence its potency and selectivity against specific targets.

  • Bromine Substitution : The presence of bromine at the 6-position enhances lipophilicity, potentially improving cellular uptake.
  • Nitrile Group : The nitrile function may play a role in stabilizing interactions with target proteins.

Study on Colorectal Cancer Cells

One notable study investigated the effects of this compound on drug-resistant colorectal cancer cells. The results indicated that treatment with this compound not only reduced cell viability but also enhanced sensitivity to conventional chemotherapeutics like 5-fluorouracil .

Antibacterial Efficacy Evaluation

Another study focused on evaluating the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro and showed promise as a potential therapeutic agent against resistant strains .

Properties

IUPAC Name

3-(6-bromopyridin-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYCVCNIFPOYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697243
Record name 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-07-5
Record name 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.6 g, 60% in oil, 15.7 mmol) in anhydrous THF (70 mL) was added dropwise anhydrous acetonitrile (1.02 mL, 19.6 mmol). The mixture was stirred for about 30 min at rt and then ethyl 6-bromopyridine-2-carboxylate (3.00 g, 13.0 mmol, Apollo Scientific) was added. Subsequently, the resulting mixture was heated under reflux, for about 2 h. After cooling to rt, the volatiles were removed in vacuo and to the residue was added saturated aqueous ammonium chloride (150 mL) and ethyl acetate (600 mL). The resulting layers were separated, and the aqueous layer was extracted with ethyl acetate (2×125 mL). The combined organic layers were washed with water (2×100 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, ethyl acetate/hexanes 1:3) to give crude 3-(6-bromo-2-pyridyl)-3-oxo-propanenitrile (1.71 g, 7.6 mmol, 58%), as a pale yellow solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 4.38 (2 H, s); 7.74-7.84 (2 H, m); 8.08 (1 H, dd, J=2 Hz, 6.5 Hz).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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